molecular formula C22H22N2O4S B2392092 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 946258-16-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2392092
CAS No.: 946258-16-8
M. Wt: 410.49
InChI Key: OMDDKEQIJWOCNZ-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide features a tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 3,4-dimethylbenzenesulfonamide moiety. Its structural uniqueness lies in the combination of a lipophilic tetrahydroquinoline scaffold, an electron-rich furan ring, and a sterically hindered 3,4-dimethylbenzene sulfonamide group.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-7-9-19(13-16(15)2)29(26,27)23-18-8-10-20-17(14-18)5-3-11-24(20)22(25)21-6-4-12-28-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDDKEQIJWOCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The tetrahydroquinoline core is a common feature among analogs, but substitutions at positions 1 and 6/7 vary significantly, influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Position 1 Substituent Position 6/7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Furan-2-carbonyl 6-(3,4-dimethylbenzene sulfonamide) C₂₁H₂₁N₂O₅S 413.47* Hypothesized higher lipophilicity (XlogP ~4.5) due to methyl groups
N-[1-(Furan-2-carbonyl)-...-6-yl]-3-nitrobenzene-1-sulfonamide () Furan-2-carbonyl 6-(3-nitrobenzene sulfonamide) C₂₀H₁₇N₃O₆S 427.43 Nitro group increases polarity (XlogP ~3.8); no bioactivity reported
N-[1-(Furan-2-carbonyl)-...-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide () Furan-2-carbonyl 6-(2-methoxy-4,5-dimethylbenzene sulfonamide) C₂₃H₂₄N₂O₅S 440.52 Methoxy and dimethyl groups enhance lipophilicity (XlogP ~5.1)
N-[1-(Furan-2-carbonyl)-...-7-yl]-2,4-dimethylbenzene-1-sulfonamide () Furan-2-carbonyl 7-(2,4-dimethylbenzene sulfonamide) C₂₂H₂₂N₂O₄S 410.50 Positional isomerism at tetrahydroquinoline 7 vs. 6 may alter binding conformations
N-(1-(Thiophene-2-carbonyl)-...-6-yl)-3-fluorobenzene-1-sulfonamide () Thiophene-2-carbonyl 6-(3-fluorobenzene sulfonamide) C₂₀H₁₆FN₂O₄S 417.42 Thiophene increases lipophilicity (vs. furan); fluorine enhances metabolic stability

*Hypothetical molecular weight based on structural similarity to and .

Physicochemical and Computational Analysis

  • Lipophilicity : The 3,4-dimethyl group on the benzene ring increases hydrophobicity (predicted XlogP ~4.5) compared to nitro (XlogP ~3.8) or methoxy (XlogP ~5.1) analogs .
  • Solubility : Polar surface area (PSA) for the target is estimated at ~88 Ų (similar to ), indicating moderate aqueous solubility .
  • Metabolic Stability : The furan ring may pose oxidative risks, whereas thiophene analogs () might exhibit better stability .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Furan-2-carbonyl group : Known for its role in various biological activities.
  • Tetrahydroquinoline moiety : Associated with diverse pharmacological properties.
  • Sulfonamide group : Commonly found in many therapeutic agents and known for its inhibitory effects on enzymes.

The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, indicating a complex arrangement that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound involves several multi-step organic reactions. Common synthetic routes include:

  • Formation of the furan ring : Typically synthesized through cyclization reactions.
  • Synthesis of tetrahydroquinoline : Achieved via the Povarov reaction or similar methods.
  • Coupling reactions : Final assembly of the furan and tetrahydroquinoline moieties with the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The furan and sulfonamide groups are known to inhibit enzyme activity by binding to active sites, disrupting various biological pathways. This inhibition can lead to significant pharmacological effects.

Potential Applications

Research indicates that this compound may have potential applications in:

  • Antimicrobial activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer properties : The structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. For instance:

  • A study demonstrated that modifications to the sulfonamide group enhanced inhibitory action against carbonic anhydrase isoforms (CAIs), which are implicated in various diseases including glaucoma and cancer .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of bacterial growth and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest a favorable binding affinity that may translate into effective biological activity .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonamide coupling : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Furan-2-carbonyl introduction : Acylation of the tetrahydroquinoline nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane, catalyzed by DMAP .
    Intermediates are characterized via HPLC (purity >95%), 1^1H/13^{13}C NMR (confirming regiochemistry), and HRMS (validating molecular weight) .

Basic: How can researchers confirm structural integrity and purity post-synthesis?

Answer:
Critical techniques include:

  • Spectroscopic analysis : 1^1H NMR to verify furan carbonyl integration (δ ~7.8 ppm) and sulfonamide NH proton (δ ~10.2 ppm). 13^{13}C NMR confirms sulfonyl (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages within ±0.4% .

Advanced: What strategies elucidate biological targets and mechanisms of action?

Answer:

  • Enzyme inhibition assays : Screen against kinase or protease panels (e.g., ATPase or caspase-3) to identify targets. Use IC50_{50} values to quantify potency .
  • Molecular docking : Model interactions with enzymes (e.g., COX-2 or carbonic anhydrase IX) using AutoDock Vina to predict binding modes .
  • Cellular pathway analysis : Transcriptomics/proteomics to map downstream effects (e.g., apoptosis markers like Bcl-2/Bax ratios) .

Advanced: How to resolve contradictions in activity data against enzyme isoforms?

Answer:

  • Comparative kinetic studies : Measure KiK_i values for isoforms (e.g., CA II vs. CA IX) under identical conditions to assess selectivity .
  • X-ray crystallography : Resolve isoform-compound co-crystal structures to identify steric/electronic differences in binding pockets .
  • Mutagenesis : Engineer isoform-specific mutations (e.g., Thr200→Ala in CA II) to test binding hypotheses .

Advanced: Which computational methods predict physicochemical properties and optimize drug-likeness?

Answer:

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioavailability .
  • Molecular dynamics (MD) : Simulate solvation dynamics to assess membrane permeability (e.g., blood-brain barrier penetration) .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (Ames test profiles) .

Advanced: How do substituent modifications affect biological activity?

Answer:

  • SAR studies : Replace 3,4-dimethylbenzene with electron-withdrawing (e.g., -NO2_2) or donating groups (-OCH3_3) to modulate enzyme affinity. For example:

    SubstituentIC50_{50} (μM)Target
    3,4-diCH3_30.45COX-2
    4-F1.2CA IX
    Data from analogs suggest bulky substituents enhance steric hindrance, reducing off-target effects .
  • Thermodynamic solubility : Measure via shake-flask method to correlate lipophilicity (clogP) with bioavailability .

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